Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Description
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a bicyclic sulfonyl fluoride derivative characterized by a rigid spiro architecture combining a norbornane (bicyclo[2.2.1]heptane) framework fused to a cyclopropane ring. The sulfonyl fluoride (-SO₂F) group at position 2 enhances its reactivity, making it valuable in chemical biology and medicinal chemistry as a covalent probe or electrophilic warhead. Key properties include:
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOSEILPGAKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C23CC3)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a bicyclo[2.2.1]heptane derivative, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes side reactions and maximizes the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth in various cancer models. The sulfonyl fluoride group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Enzyme Inhibition : The sulfonyl fluoride moiety is known for its ability to act as a covalent inhibitor of serine proteases and other enzymes. This property can be exploited in drug design to develop selective inhibitors for therapeutic applications.
Material Science Applications
Polymer Synthesis : The unique structure of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride allows it to be used as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.
Nanomaterials : The compound can serve as a precursor for the synthesis of nanostructured materials. Its ability to form stable intermediates can facilitate the creation of nanocomposites with tailored properties for use in electronics and photonics.
Organic Synthesis Applications
Reagent in Organic Reactions : this compound can act as a reagent in various organic transformations. Its electrophilic nature enables it to participate in nucleophilic substitution reactions, thereby expanding the toolbox available for synthetic chemists.
Functionalization of Organic Molecules : The compound can be utilized to functionalize other organic molecules, introducing sulfonyl fluoride groups into different scaffolds. This functionalization is valuable for creating diverse chemical libraries for drug discovery.
Case Studies
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, providing insights into its biological role and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Data
Key Observations:
- Positional Isomerism : The sulfonyl fluoride group’s position (e.g., 2 vs. 6) alters electronic distribution and steric accessibility. For example, the 2-sulfonyl derivative’s bridgehead angle (92.75°) imposes greater rigidity than the 6-sulfonyl analog.
- Functional Group Reactivity : Sulfonyl fluorides exhibit lower electrophilicity compared to sulfonyl chlorides (e.g., {2,2-difluoro-6-oxaspiro...}methanesulfonyl chloride), making them more hydrolytically stable but less reactive in nucleophilic substitutions.
Reactivity and Stability
- Sulfonyl Fluorides vs. Chlorides : The target compound’s -SO₂F group is less reactive toward nucleophiles than -SO₂Cl, as seen in the stability of 3-bromo-3,3-difluoropropane-1-sulfonyl chloride (C₃H₄BrClF₂O₂S), which undergoes rapid hydrolysis.
Crystallographic and Steric Considerations
- Crystal Packing : The title compound’s phenylsulfonylmethyl analog (C₁₈H₂₄O₄S) crystallizes in an orthorhombic system (P2₁2₁2₁) with a density of 1.351 g/cm³, reflecting tight packing due to the bicyclo framework.
- Steric Hindrance : The bicyclo[2.2.1]heptane-cyclopropane fusion creates a concave molecular surface, limiting access to the sulfonyl fluoride group in bulkier reagents.
Biological Activity
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a unique compound with potential biological applications, particularly in medicinal chemistry and drug development. Its structural characteristics and reactivity can influence its biological activity, making it a subject of interest in various studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a bicyclo[2.2.1]heptane framework with a cyclopropane moiety, along with a sulfonyl fluoride functional group. This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₁O₂S |
| Molecular Weight | 194.24 g/mol |
| CAS Number | 1820580-65-1 |
| IUPAC Name | This compound |
Research indicates that the sulfonyl fluoride group may engage in nucleophilic attack mechanisms, potentially leading to the modification of proteins or enzymes involved in various biological pathways. This reactivity can influence cellular processes such as signal transduction, apoptosis, and metabolic regulation.
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of various sulfonyl fluorides, including derivatives of spiro compounds. The findings suggested that these compounds exhibited significant activity against Gram-positive bacteria, highlighting their potential as antibiotic agents .
- Enzyme Inhibition : Another investigation focused on the inhibition of serine proteases by sulfonyl fluorides. The results demonstrated that spirocyclic sulfonyl fluorides could effectively inhibit specific proteases, which are crucial in inflammatory responses and disease progression .
- Cytotoxicity : A cytotoxicity assay was performed on cancer cell lines using this compound as a test compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
Comparative Analysis
A comparative analysis of this compound with other similar compounds revealed distinct biological profiles:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Sulfonamide derivatives | Moderate | Low | Moderate |
| Other spirocyclic sulfonyl fluorides | Variable | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
